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Introduction
Elabela (ELA), also known as Toddler or Apela, is a recently identified endogenous peptide

hormone that, along with apelin, acts as a ligand for the G-protein-coupled apelin receptor

(APJ).[1][2] Encoded by the APELA gene on chromosome 4 in humans, this peptide plays a

crucial role in a variety of physiological processes, including embryonic development,

cardiovascular function, and fluid homeostasis.[3][4] The APELA gene gives rise to a 54-amino

acid preproprotein that undergoes proteolytic processing to generate several bioactive

isoforms.[3][5] This guide provides a comprehensive overview of the discovery,

characterization, and signaling pathways of human Elabela isoforms, offering detailed

experimental protocols for their study.

Human Elabela Isoforms: A Quantitative Overview
The initial product of APELA gene translation is a 54-amino acid preproprotein. Cleavage of a

22-amino acid N-terminal signal peptide results in the mature 32-amino acid isoform, ELA-32.

[5][6] Further proteolytic processing of ELA-32 at dibasic cleavage sites by enzymes such as

furin generates shorter, biologically active isoforms, most notably ELA-21 and ELA-11.[5][7]

More recent studies using mass spectrometry have also identified other fragments in human

plasma and kidney homogenates, such as ELA-16, ELA-19, and ELA-20.[7][8]
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Isoform Amino Acid Length
Molecular Weight
(Da)

Amino Acid
Sequence

Prepro-ELA 54 6622 -

ELA-32 32 3967.82

QRPVNLTMRRKLRK

HNCLQRRCMPLHSR

VPFP[9]

ELA-21 21 -
KLRKHNCLQRRCMP

LHSRVPF

ELA-11 11 - RRCMPLHSRVP

ELA-16 16 -
LRKHNCLQRRCMPL

HS

ELA-19 19 -
RRKLRKHNCLQRRC

MPLHS

ELA-20 20 -
MRRKLRKHNCLQRR

CMPLHS

Note: The molecular weights for the shorter isoforms are not consistently reported across the

literature and can be calculated based on their amino acid sequences. The sequences for ELA-

16, ELA-19 and ELA-20 are inferred from cleavage sites on ELA-32.

Elabela Signaling Pathways
Elabela isoforms exert their biological effects by binding to and activating the apelin receptor

(APJ), a class A G-protein-coupled receptor (GPCR).[10] This interaction initiates several

downstream signaling cascades, primarily through Gαi and β-arrestin pathways.

G-protein Dependent Signaling
Upon ELA binding, APJ couples to inhibitory G-proteins (Gαi), leading to the inhibition of

adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[11]

Activation of the Gαi pathway also stimulates the mitogen-activated protein kinase (MAPK)

cascade, resulting in the phosphorylation of extracellular signal-regulated kinases 1 and 2

(ERK1/2).[12]
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G-protein dependent signaling cascade initiated by Elabela.

β-Arrestin Dependent Signaling
Ligand binding to APJ also promotes the recruitment of β-arrestins (ARRB1 and ARRB2).[13]

This interaction is crucial for receptor desensitization and internalization, and can also initiate

G-protein independent signaling pathways. Different ELA isoforms may exhibit biased agonism,

preferentially activating either the G-protein or β-arrestin pathway.
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β-arrestin recruitment and subsequent cellular events.

Experimental Protocols
The following section details the key experimental methodologies for the identification and

functional characterization of human Elabela isoforms.

Identification and Quantification of Elabela Isoforms
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1. Immunoprecipitation-Mass Spectrometry (IP-MS) for Endogenous Elabela

This protocol is designed for the identification of endogenous Elabela isoforms from biological

samples such as plasma or tissue homogenates.[7][8]

Sample Preparation
(Plasma/Tissue Homogenate)

Immunoprecipitation
(Anti-ELA Antibody)

Elution of
Bound Peptides

Reduction & Alkylation

LC-MS/MS Analysis
(e.g., Orbitrap)

Data Analysis
(e.g., PEAKS Studio)

Click to download full resolution via product page

Workflow for the identification of Elabela isoforms by IP-MS.

Protocol:

Sample Preparation:

For plasma, collect blood in tubes containing protease inhibitors. Centrifuge to separate

plasma and store at -80°C.

For tissues, homogenize in a suitable lysis buffer containing protease inhibitors. Centrifuge

to clarify the lysate and collect the supernatant.[7]
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Immunoprecipitation:

Incubate the prepared sample with an anti-Elabela antibody (targeting a conserved region)

overnight at 4°C with gentle rotation.

Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C.

Wash the beads several times with a wash buffer (e.g., PBS with 0.1% Tween-20) to

remove non-specific binding.

Elution:

Elute the bound peptides from the beads using an elution buffer (e.g., 0.1 M glycine, pH

2.5). Neutralize the eluate immediately with a Tris-based buffer.

Sample Processing for Mass Spectrometry:

Reduce the disulfide bonds in the eluted peptides with dithiothreitol (DTT) and alkylate the

cysteine residues with iodoacetamide.

LC-MS/MS Analysis:

Analyze the processed sample using a high-resolution mass spectrometer (e.g., Orbitrap)

coupled with a nano-liquid chromatography system.

Data Analysis:

Identify the Elabela isoforms and their post-translational modifications using a suitable

software package (e.g., PEAKS Studio, MaxQuant) by searching the data against a

human protein database containing the Elabela precursor sequence.

2. Western Blot for Elabela Detection

Western blotting can be used to detect the presence of Elabela isoforms in cell lysates or tissue

homogenates, although resolving the small isoforms can be challenging.[14][15]

Protocol:
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Protein Extraction: Prepare protein lysates from cells or tissues using RIPA buffer

supplemented with protease inhibitors. Determine the protein concentration using a BCA

assay.

SDS-PAGE: Separate 20-30 µg of protein per lane on a high-percentage Tris-Tricine

polyacrylamide gel to resolve small peptides.

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF)

membrane.

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in

Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for

Elabela overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a

horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room

temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

substrate and an imaging system.[16]

Functional Characterization of Elabela Isoforms
1. cAMP Assay

This assay measures the ability of Elabela isoforms to inhibit adenylyl cyclase activity via the

Gαi pathway.[11][17]

Protocol:

Cell Culture: Culture cells stably expressing the human apelin receptor (e.g., CHO-K1 or

HEK293 cells) in a 96-well plate.

Compound Treatment: Treat the cells with forskolin (to stimulate adenylyl cyclase) and

varying concentrations of the Elabela isoform of interest.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://file.elabscience.com/documents/Western_Blot_Guide.pdf
https://en.ice-biosci.com/index/show?id=259&catname=ApplicationNote
https://resources.revvity.com/pdfs/ES-460-C_1974568.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11770342?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


cAMP Measurement: After a defined incubation period, lyse the cells and measure the

intracellular cAMP levels using a competitive immunoassay kit, such as a LANCE Ultra

cAMP kit or a cAMP-Glo™ Assay.[17][18]

Data Analysis: Plot the cAMP levels against the logarithm of the Elabela isoform

concentration to determine the IC50 value.

2. ERK1/2 Phosphorylation Assay

This assay quantifies the activation of the MAPK pathway in response to Elabela stimulation.

[19][20]

Protocol:

Cell Culture and Starvation: Plate APJ-expressing cells in a 96-well plate and serum-starve

them for 4-6 hours prior to the experiment.

Ligand Stimulation: Stimulate the cells with different concentrations of the Elabela isoform for

a short period (e.g., 5-15 minutes).

Cell Lysis: Lyse the cells to extract the proteins.

Detection of Phospho-ERK1/2:

Western Blot: Analyze the cell lysates by Western blot using antibodies specific for

phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

ELISA-based Assays: Utilize a kit such as the AlphaLISA SureFire Ultra p-ERK1/2 Assay

for a high-throughput analysis of p-ERK1/2 levels.[19]

Data Analysis: Quantify the p-ERK1/2 signal and normalize it to the total ERK1/2 signal. Plot

the normalized signal against the ligand concentration to determine the EC50.

3. β-Arrestin Recruitment Assay

This assay measures the interaction between the activated APJ receptor and β-arrestin.[13][21]
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Workflow for the NanoBiT-based β-arrestin recruitment assay.

Protocol (using NanoBiT® Technology):

Vector Construction and Transfection: Clone the human APJ receptor fused to the Large Bit

(LgBiT) subunit of NanoLuc® luciferase and β-arrestin-2 fused to the Small Bit (SmBiT)

subunit into expression vectors. Co-transfect these constructs into a suitable cell line (e.g.,

HEK293T).[1][22]

Cell Plating: Plate the transfected cells into a white, opaque 96-well plate.

Ligand Addition: Add varying concentrations of the Elabela isoform to the wells.

Substrate Addition and Signal Measurement: Add the Nano-Glo® Live Cell Assay reagent

and measure the luminescence signal using a luminometer. The signal intensity is

proportional to the extent of β-arrestin recruitment.[4]

Data Analysis: Plot the luminescence signal against the ligand concentration to generate a

dose-response curve and determine the EC50 value.
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Conclusion
The discovery of Elabela and its various isoforms has added a new layer of complexity and

potential for therapeutic intervention to the apelinergic system. The methodologies outlined in

this guide provide a robust framework for researchers to further investigate the nuanced roles

of each Elabela isoform in health and disease. A thorough understanding of their distinct

signaling profiles and biological functions will be instrumental in the development of novel

therapeutics targeting the Elabela-APJ axis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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